7-Chlorospiro[benzo[b][1,4]oxazine-2,1'-cyclopropan]-3(4H)-one
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Overview
Description
7-Chlorospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a chlorine atom at the 7th position of the benzo[b][1,4]oxazine ring, which is fused with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorophenol and 2-chloroacetyl chloride.
Acylation: The 2-amino-5-chlorophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) in chloroform.
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the spiro compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Chlorospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cycloaddition Reactions: The spiro structure allows for potential cycloaddition reactions with suitable partners.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chlorospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spiro structure can be exploited in the development of novel materials with unique properties, such as photochromic or thermochromic materials.
Biological Studies: The compound can be used as a probe in biological studies to understand its interactions with various biomolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-Chlorospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
7-Bromospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one: Similar structure with a bromine atom instead of chlorine.
7-Fluorospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one: Similar structure with a fluorine atom instead of chlorine.
7-Iodospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom at the 7th position imparts unique chemical properties to 7-Chlorospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one, such as its reactivity in substitution reactions. Additionally, the spiro structure provides a rigid framework that can influence its interactions with other molecules, making it distinct from its halogenated analogs.
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
7-chlorospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one |
InChI |
InChI=1S/C10H8ClNO2/c11-6-1-2-7-8(5-6)14-10(3-4-10)9(13)12-7/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
FGYXZNZAIGUGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)NC3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
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